molecular formula C15H13IN2O4S B3579282 N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide

Cat. No.: B3579282
M. Wt: 444.2 g/mol
InChI Key: PSZDCDXXJQDMOI-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide is an organic compound with the molecular formula C15H13IN2O4S This compound is of interest due to its unique chemical structure, which includes an iodine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and 2-iodobenzoic acid.

    Acetylation: The 4-aminobenzenesulfonamide is acetylated using acetic anhydride to form N-(4-acetylsulfamoyl)aniline.

    Coupling Reaction: The N-(4-acetylsulfamoyl)aniline is then coupled with 2-iodobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamides and iodine-containing compounds.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-phenylsulfanylacetamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens or functional groups. This makes it a valuable compound for studying halogen bonding and its effects on biological systems.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O4S/c1-10(19)18-23(21,22)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZDCDXXJQDMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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